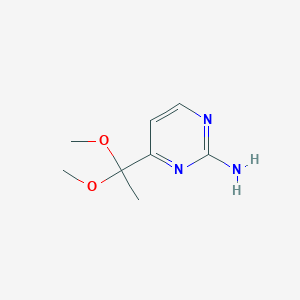
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine
概要
説明
準備方法
The synthesis of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine typically involves the reaction of 3,3-dimethoxy-2-butanone with guanidine hydrochloride in the presence of sodium in anhydrous ethanol . The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The amino group and the dimethoxyethyl group can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Synthesis Methodologies
Recent studies have focused on developing efficient synthetic routes for producing this compound:
- Cross-Coupling Reactions : Techniques such as Suzuki-Miyaura and Buchwald-Hartwig reactions have been employed to introduce diverse substituents at the C4 position of pyrimidines, enhancing their biological activity .
- Green Chemistry Approaches : Novel methods have been reported that yield high purity with minimal by-products, promoting sustainability in chemical manufacturing .
Biological Applications
Research indicates that 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine exhibits various biological activities:
- Antimicrobial and Antifungal Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .
- Tyrosine Kinase Inhibitors : Its structural similarity to nitrogenous bases found in DNA positions it as a potential tyrosine kinase inhibitor. This activity is particularly relevant in cancer research, where inhibiting overexpressed kinases can lead to therapeutic benefits .
- Insecticidal Activities : Recent investigations into derivatives of pyrimidin-4-amine have shown promising insecticidal properties, indicating potential applications in agricultural chemistry .
Industrial Applications
In addition to its biological significance, this compound has various industrial applications:
- Pharmaceutical Intermediates : It is utilized in the synthesis of active pharmaceutical ingredients due to its ability to undergo further functionalization .
- Specialty Chemicals Production : The compound serves as a precursor in the manufacture of specialty chemicals, contributing to sectors such as agrochemicals and fine chemicals .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in diverse applications:
作用機序
The mechanism of action of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(1,1-Dimethoxyethyl)pyrimidin-2-ol: Similar structure but with a hydroxyl group instead of an amino group.
4-(1,1-Dimethoxyethyl)pyrimidin-2-thiol: Similar structure but with a thiol group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₄N₂O₂. The compound features a pyrimidine ring substituted with a dimethoxyethyl group at the 4-position and an amino group at the 2-position. This unique structure may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, it may target kinases or other proteins implicated in cancer progression.
- Receptor Modulation : It may also act as a modulator for receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activity Data
Anticancer Activity
In recent studies, this compound demonstrated promising anticancer activity. For instance, it was evaluated against several cancer cell lines, showing significant inhibition of cell growth. The mechanism involves interference with tubulin polymerization, which is crucial for mitosis.
Selective Inhibition
Research has indicated that this compound exhibits selective inhibition against certain mutant forms of enzymes, such as those involved in non-small cell lung cancer. This selectivity is critical for minimizing side effects associated with traditional chemotherapy agents that target wild-type enzymes indiscriminately .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. Preliminary results indicate that it can significantly reduce tumor growth in xenograft models while exhibiting manageable toxicity profiles .
特性
IUPAC Name |
4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWZRZIPQSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













